

Discovery and history of 2,3-Dimethylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3-Dimethylphenol**

Cat. No.: **B072121**

[Get Quote](#)

An In-depth Technical Guide to **2,3-Dimethylphenol**: From Historical Obscurity to a Key Synthetic Intermediate

Abstract

2,3-Dimethylphenol, a substituted aromatic organic compound, represents a molecule of significant industrial and academic interest. While its initial discovery in the early 20th century is not extensively documented, its journey from a coal tar constituent to a valuable synthetic precursor underscores its importance in modern chemistry. This guide provides a comprehensive technical overview of **2,3-Dimethylphenol**, intended for researchers, scientists, and professionals in drug development. It covers its physicochemical properties, historical context, synthesis methodologies, chemical reactivity, and key applications, with a particular focus on its pivotal role as an intermediate in the synthesis of high-value molecules like Vitamin E. Detailed protocols and mechanistic diagrams are provided to offer both theoretical grounding and practical insights for laboratory and industrial applications.

Chemical Identity and Nomenclature

2,3-Dimethylphenol, also known by its trivial name 2,3-xylenol, is a phenol derivative with two methyl groups located at the ortho and meta positions relative to the hydroxyl group.^[1] This substitution pattern confers specific properties and reactivity that distinguish it from its other five isomers.

Systematic IUPAC Name: **2,3-dimethylphenol**^[2]

Common Synonyms: 2,3-Xylenol, vic-o-Xylenol, 3-Hydroxy-o-xylene, 1-Hydroxy-2,3-dimethylbenzene[2][3]

Key Identifiers:

- CAS Number: 526-75-0[2]
- Molecular Formula: C₈H₁₀O[2]
- Molecular Weight: 122.16 g/mol [2]
- InChI Key: QWBBPBRQALCEIZ-UHFFFAOYSA-N[4]

Physicochemical and Spectroscopic Profile

2,3-Dimethylphenol is a colorless to pale yellow or brown crystalline solid at room temperature, exhibiting a mild phenolic odor.[4][5] Its physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of **2,3-Dimethylphenol**

Property	Value	Source(s)
Melting Point	70-73 °C	[1][4]
Boiling Point	217 °C	[1][4]
Density	1.02 - 1.03 g/cm ³	[4]
Water Solubility	Slightly soluble (4.57 g/L at 25 °C)	[2][4]
pKa	10.50 (at 25 °C)	[1]
Vapor Density	4.2 (vs. air)	[4]
Flash Point	95 °C	[4]
LogP	2.1 - 2.48	[4]

Spectroscopic Data Summary: The structural identity of **2,3-Dimethylphenol** is confirmed through various spectroscopic techniques.

- ^1H NMR: The proton NMR spectrum shows distinct signals for the aromatic protons, the two methyl groups, and the hydroxyl proton.
- ^{13}C NMR: The carbon NMR spectrum displays eight unique signals corresponding to the eight carbon atoms in the molecule.
- IR Spectroscopy: Key absorption bands include a broad peak for the O-H stretch of the hydroxyl group and characteristic peaks for C-H and C=C bonds of the aromatic ring.
- Mass Spectrometry: The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak ($m/z = 122$) and a base peak at $m/z = 107$, corresponding to the loss of a methyl group.^[2]

Historical Context and Discovery

The precise moment of discovery for **2,3-Dimethylphenol** is somewhat obscure in historical chemical literature.^[5] It was first synthesized in the early 20th century during broader investigations into substituted phenolic structures.^[5] Historically, **2,3-Dimethylphenol**, along with its isomers, was identified as a natural constituent of coal tar, the volatile material obtained from the production of coke from coal.^[1] The main xylanol isomers found in coal tar are the 3,5-, 2,4-, and 2,3-isomers, which were traditionally separated through fractional distillation and crystallization.^[1] While the German chemist Oscar Jacobsen's work in 1886 on the rearrangement of polyalkylbenzenes is historically significant for this class of compounds, it does not mark the initial synthesis of this specific isomer.^{[6][7]} The development of more controlled synthetic methods in the 20th century allowed for its production independent of coal tar refining, paving the way for its use as a specific chemical intermediate.

Synthesis Methodologies

The production of **2,3-Dimethylphenol** can be achieved through several distinct pathways, ranging from classical organic reactions to modern catalytic methods.

Overview of Synthetic Routes

- From Coal Tar: As a traditional source, 2,3-xylenol is extracted from the cresylic acid fraction of coal tar. This method involves complex fractional distillation and purification steps to separate it from a mixture of other phenolic isomers and related compounds.[1]
- Diazotization of 2,3-Xylidine: A common and reliable laboratory-scale synthesis involves the diazotization of 2,3-dimethylaniline (2,3-xylidine) with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by hydrolysis of the resulting diazonium salt.[2] The diazonium group is replaced by a hydroxyl group upon heating in an aqueous solution.
- Alkylation of Phenol: Industrial synthesis often involves the controlled alkylation of phenol or cresols with a methylating agent like methanol.[5] This process is typically carried out at high temperatures in the vapor phase over solid acid catalysts, such as modified metal oxides.[8] [9] Achieving high selectivity for the 2,3-isomer can be challenging due to the formation of other isomers.
- Oxidation of 2,3-Dimethylphenylboronic Acid: A modern, high-yield method involves the oxidation of the corresponding arylboronic acid. This approach offers excellent regioselectivity and proceeds under mild conditions.

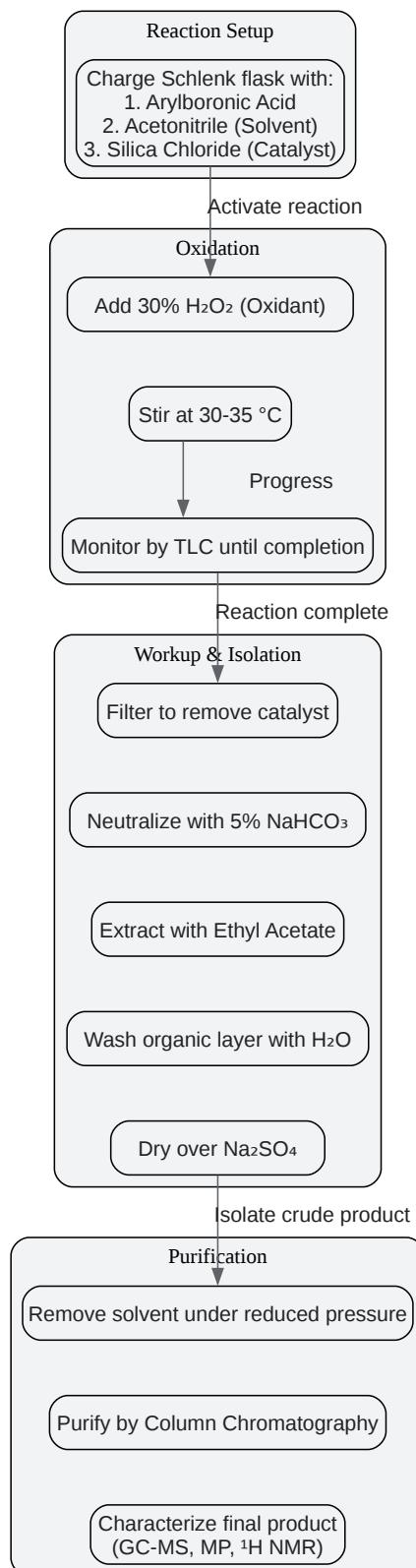
Comparative Analysis of Synthesis Methods

Method	Starting Material(s)	Typical Scale	Advantages	Disadvantages
Coal Tar Extraction	Coal Tar	Industrial	Utilizes a byproduct stream	Low yield, complex purification, isomer contamination
Diazotization	2,3-Dimethylaniline, NaNO ₂ , Acid	Lab / Pilot	Good regioselectivity, well-established	Use of unstable diazonium salts, potential for hazardous byproducts
Phenol Alkylation	Phenol, Methanol	Industrial	Uses inexpensive feedstocks	Produces a mixture of isomers, requires high energy input
Arylboronic Acid Oxidation	2,3-Dimethylphenylboronic Acid, Oxidant	Lab	High yield and purity, mild conditions	More expensive starting materials

Detailed Experimental Protocol: Synthesis via Arylboronic Acid Oxidation

This protocol describes a self-validating system for the synthesis of **2,3-Dimethylphenol** from 2,3-dimethylphenylboronic acid, adapted from a general procedure for arylboronic acid oxidation.^[10] The causality for each step is explained to provide field-proven insight.

Workflow Visualization



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. 2,3-dimethylphenol | 526-75-0 [chemicalbook.com]
- 3. 2,3-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Phenol, 2,3-dimethyl- [webbook.nist.gov]
- 5. acrossbiotech.com [acrossbiotech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4128728A - Production of 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 8. 2,3,6-Trimethylphenol synthesis - chemicalbook [chemicalbook.com]
- 9. EP0032974A1 - A method for the synthesis of 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 10. 2,3-dimethylphenol synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Discovery and history of 2,3-Dimethylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b072121#discovery-and-history-of-2-3-dimethylphenol\]](https://www.benchchem.com/product/b072121#discovery-and-history-of-2-3-dimethylphenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com